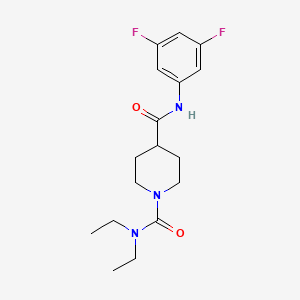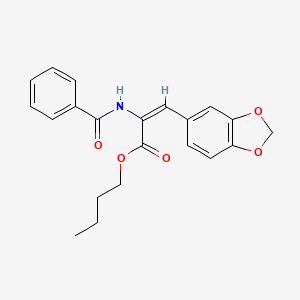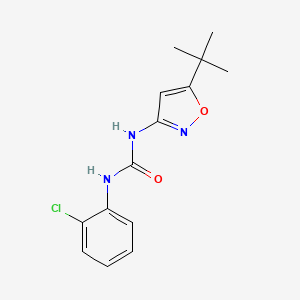![molecular formula C12H15N5 B5348197 1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine, also known as TETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TETA is a tetrazole derivative, which is a class of organic compounds that have been found to exhibit diverse biological activities.
作用機序
The mechanism of action of 1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. It has also been found to modulate the expression of various genes that are involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in the body. Some of the effects of this compound include:
1. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
2. Reduction of oxidative stress: this compound has been found to reduce oxidative stress in the body by scavenging free radicals and increasing the activity of antioxidant enzymes.
3. Inhibition of inflammation: this compound has been found to inhibit inflammation in the body by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has several advantages for lab experiments, including its high yield and purity, as well as its diverse biological activities. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which can make it difficult to determine its optimal dosage for specific applications. Additionally, this compound may exhibit different biological activities depending on the cell type or tissue being studied, which can make it challenging to generalize its effects.
将来の方向性
There are several future directions for research on 1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine, including:
1. Development of new synthesis methods: Researchers can explore new synthesis methods for this compound that may be more efficient or cost-effective.
2. Investigation of its mechanism of action: Further studies are needed to elucidate the mechanism of action of this compound and to identify the specific signaling pathways that it modulates.
3. Exploration of its therapeutic potential: Researchers can explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
4. Optimization of dosage and delivery: Researchers can investigate the optimal dosage and delivery methods for this compound to maximize its therapeutic effects while minimizing its cytotoxic effects.
Conclusion
In conclusion, this compound is a promising compound that exhibits diverse biological activities and has potential applications in various scientific research fields. Its synthesis method is relatively simple and yields a high purity product. This compound has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective activities, among others. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that can help to maximize its therapeutic potential.
合成法
The synthesis of 1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine involves the reaction of 5-amino-1H-tetrazole with 2-phenylpropenal in the presence of ethyl alcohol. The reaction is carried out at a temperature of 60-70°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of this compound obtained through this method is relatively high and the purity is also satisfactory.
科学的研究の応用
1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine has been found to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. Some of the potential applications of this compound include:
1. Anti-cancer activity: this compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
2. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Neuroprotective activity: this compound has been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain. It has been shown to be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-ethyl-N-[(E)-3-phenylprop-2-enyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-17-12(14-15-16-17)13-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3,(H,13,14,16)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHPNBUHOJCDAQ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=N1)NC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(hydroxymethyl)-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5348120.png)
![7-(1,3-benzothiazol-2-yl)-4-{[ethyl(methyl)amino]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348128.png)
![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)
![2-(trifluoromethyl)-4-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B5348136.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5348176.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)